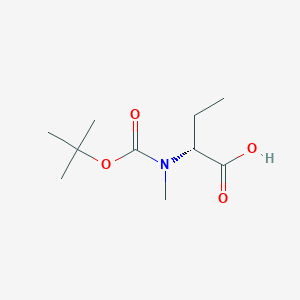

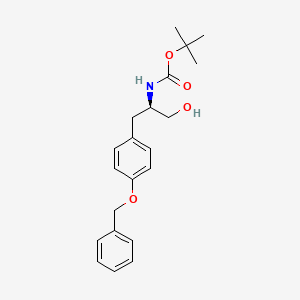

Boc-N-甲基-D-2-氨基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-N-methyl-D-2-aminobutyric acid is a derivative of GABA and a hydrolysis product of the industrial solvent, N-methyl-2-pyrrolidinone . It is biologically a product of nicotine catabolism in bacteria and inhibits L-Carnitine from undergoing β-oxidation in mammals .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as Boc-N-methyl-D-2-aminobutyric acid, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

Boc-N-methyl-D-2-aminobutyric acid contains a total of 33 bonds; 14 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The Boc group can be cleaved by mild acidolysis . It is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis

The molecular formula of Boc-N-methyl-D-2-aminobutyric acid is C10H19NO4 . Its molecular weight is 217.26216 . Other physical and chemical properties are not explicitly mentioned in the search results.科学研究应用

Chemoselective N-Boc Protection of Amines

The compound is used in the chemoselective protection of amines, particularly in amino acids and peptides, which is a crucial step in peptide synthesis. This process allows for selective reactions to occur without affecting other functional groups .

Catalytic Amidations

It serves as a precursor in catalytic amidation processes, which are essential for creating amides used in various chemical fields, including polymers, materials, and natural products .

Synthesis of Amide Derivatives

The compound is involved in the synthesis of amide derivatives, as demonstrated by its reaction with magnesium amidate of 2-aminothiazole, yielding desired amidation products .

Solvent-free N-Boc Deprotection

It is also used in solvent-free deprotection methods for the tert-butyl carbamate (N-Boc) protecting group, which is an efficient and sustainable approach .

5. Chemo-selective Syntheses of Amino Ester Analogs N-Boc-®-2-(methylamino)butyric acid is utilized in the chemo-selective synthesis of N-protected amino esters via Buchwald Hartwig cross-coupling reactions .

6. Deprotection in Amino Acids and Peptides Another application is the chemoselective deprotection of the N-Boc group in amino acids and peptides using bismuth(III) trichloride .

属性

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-6-7(8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXDRLIEARGEQY-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-N-methyl-D-2-aminobutyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

carbamoyl}methyl)carbamate](/img/structure/B1373796.png)

![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)